5-[(2,3-dihydro-1H-inden-5-ylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that combines an indene moiety with a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multiple steps, starting with the preparation of the indene and pyrimidinetrione precursors. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis to convert the phthalimido group to an amino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indene and pyrimidinetrione moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 5-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share structural similarities with the indene moiety.
Pyrimidine Derivatives: Compounds such as uracil and thymine share the pyrimidinetrione core.
Uniqueness
What sets 5-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE apart is its combined structure, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yliminomethyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O3/c1-18-14(20)13(15(21)19(2)16(18)22)9-17-12-7-6-10-4-3-5-11(10)8-12/h6-9,20H,3-5H2,1-2H3 |
InChI Key |
WBMYMHQATSCOMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC3=C(CCC3)C=C2)O |
Origin of Product |
United States |
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